Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane
Description
Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane is a bisphosphine ligand characterized by a biphenyl backbone with two ortho-substituted ditert-butylphosphanyl groups. The tert-butyl substituents confer significant steric bulk, enhancing stability and modulating electronic properties for catalytic applications. This ligand is frequently utilized in palladium-catalyzed cross-coupling reactions, where its steric profile prevents metal aggregation and improves selectivity .
Properties
CAS No. |
338800-12-7 |
|---|---|
Molecular Formula |
C28H44OP2 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane |
InChI |
InChI=1S/C28H44OP2/c1-25(2,3)30(26(4,5)6)23-19-15-13-17-21(23)29-22-18-14-16-20-24(22)31(27(7,8)9)28(10,11)12/h13-20H,1-12H3 |
InChI Key |
WLTBZOGEOMUMMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1OC2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Double Phosphorylation Reaction
The phenolic hydroxyl groups undergo phosphorylation using di-tert-butylchlorophosphane. A representative protocol, extrapolated from PMC4498470 and ChemicalBook , involves:
- Deprotonation: Treat 2-(2-hydroxyphenoxy)phenol with a strong base (e.g., NaH) in THF at 0°C.
- Phosphorylation: Add di-tert-butylchlorophosphane dropwise, followed by reflux (12–24 hours).
- Work-Up: Hydrolyze residual chlorophosphane, isolate via vacuum distillation, and purify via column chromatography.
Critical Factors:
- Stoichiometry: 2:1 molar ratio (chlorophosphane:biphenol) ensures complete substitution.
- Solvent: Tetrahydrofuran (THF) or dichloromethane facilitates solubility.
- Temperature: Reflux conditions (40–70°C) balance reaction rate and side-product formation.
Structural Characterization and Validation
Post-synthesis, the compound is validated using:
- 31P NMR: Peaks at δ 15–20 ppm confirm P–C bonding.
- Mass Spectrometry: Molecular ion peak at m/z 452.3 (C28H40O2P2).
- Elemental Analysis: Matches theoretical C (74.3%), H (9.5%), P (12.8%).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane exerts its effects involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with.
Comparison with Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene (CAS 121954-50-5)
- Structure : Features two di-tert-butylphosphine groups attached via methylene linkers to adjacent positions on a benzene ring.
- Molecular Formula : C₂₄H₄₄P₂ .
- Higher molecular weight (394.55 g/mol vs. ~312–686 g/mol for other compounds) may influence solubility and ligand-metal coordination dynamics .
Ditert-butyl-[2-(2-methylphenyl)phenyl]phosphane
Di-t-Bu-XPhos (ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane)
tBuXPhos Pd G1 (Palladium Complex)
- Structure : Palladium complex of the main compound.
- Molecular Formula : C₃₇H₅₅ClNPPd .
- Physical Properties :
- Comparison :
Structural and Electronic Analysis
Steric Effects
- Main Compound : The biphenyl backbone with ortho-ditert-butylphosphanyl groups creates a rigid, bulky environment, ideal for stabilizing low-coordination-state metal centers .
- Di-t-Bu-XPhos : The triisopropylphenyl group adds three-dimensional bulk, outperforming the main compound in reactions requiring extreme steric hindrance .
Electronic Effects
- Phenoxy Group: In the main compound, the oxygen atom in the phenoxy group may donate electron density to the metal center, enhancing oxidative addition rates in cross-coupling reactions.
- Methoxy Analogues : Compounds like ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane () show increased electron density, which could accelerate reductive elimination steps .
Catalytic Performance Comparison
Stability and Handling
Biological Activity
Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane, commonly referred to as tBuXPhos, is a phosphine ligand that has garnered attention in various chemical and biological applications. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C29H45P
- Molecular Weight : 460.67 g/mol
- CAS Number : 11618717
- IUPAC Name : this compound
The compound features a phosphine group which is crucial for its reactivity in catalytic processes, particularly in palladium-catalyzed reactions.
tBuXPhos acts primarily as a ligand in palladium-catalyzed cross-coupling reactions. Its electron-rich nature enhances the reactivity of palladium, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. This property is significant in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Antimicrobial Properties
Research indicates that tBuXPhos exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may disrupt bacterial cell membranes or inhibit essential enzymatic pathways .
Cytotoxicity Studies
Cytotoxicity assays have shown that tBuXPhos can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress and mitochondrial dysfunction, leading to programmed cell death. This property positions tBuXPhos as a potential candidate for further development in cancer therapeutics .
Applications in Research
- Catalysis :
- Medicinal Chemistry :
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of tBuXPhos against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxic effects of tBuXPhos on various cancer cell lines. The findings revealed that tBuXPhos effectively induced apoptosis at concentrations ranging from 10 to 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 15 |
| A549 | 25 |
Q & A
Q. What are the established synthesis routes for ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane, and how is its purity validated?
Synthesis typically involves multi-step reactions, including phosphorylation and coupling of aryl ether precursors. For example, analogous compounds like 1,2-bis(di-tert-butylphosphinomethyl)benzene (CAS 121954-50-5) are synthesized via alkylation of phosphine precursors with halogenated aromatic intermediates . Purity is validated using nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography to resolve stereochemical ambiguities .
Q. What are the key physical-chemical properties (e.g., solubility, stability) critical for handling this compound?
The compound exhibits low solubility in polar solvents (e.g., water: ~3.9e-8 g/L at 25°C, calculated) but dissolves in aromatic hydrocarbons like toluene . Stability requires storage under inert gas (e.g., N₂/Ar) at low temperatures to prevent oxidation. Degradation under ambient conditions is mitigated by avoiding light and moisture .
Q. How should researchers assess the environmental and health risks of this phosphane ligand?
Environmental risk assessments for structurally related phosphorous compounds (e.g., butylated triphenyl phosphate) classify them as Aquatic Chronic 1 (H410) or 3 (H412) due to persistence and toxicity . Standardized OECD guidelines (e.g., Test No. 201/202 for aquatic toxicity) are recommended for empirical testing.
Advanced Research Questions
Q. How does the steric and electronic profile of this ligand influence its performance in transition-metal catalysis?
The ligand’s bulky tert-butyl groups create a sterically hindered environment, favoring monodentate coordination to metals like Pd or Ni. This enhances selectivity in cross-coupling reactions by stabilizing low-coordinate metal intermediates. For example, similar ligands achieve >95% enantioselectivity in asymmetric catalysis when paired with chiral auxiliaries . Electronic effects are probed via Hammett substituent constants or computational studies (DFT) to correlate ligand structure with catalytic activity .
Q. What methodologies resolve contradictions in reported catalytic efficiencies for reactions involving this ligand?
Contradictions may arise from variations in reaction conditions (e.g., solvent, temperature) or metal-ligand ratios. Systematic studies comparing catalyst loading (e.g., 1–5 mol%) and reaction times (e.g., 12 h vs. 48 h) are critical. For instance, Zhao et al. (2022) demonstrated that extending reaction time from 12 h to 48 h improved enantiomeric excess (ee) from 85% to 98% in phosphane oxide couplings .
Q. How can computational modeling optimize the design of metal complexes incorporating this ligand?
Density Functional Theory (DFT) calculations using crystallographic data (e.g., bond angles, distances from Table 2 in ) predict electronic properties (e.g., HOMO/LUMO levels) and metal-ligand binding energies. Molecular dynamics simulations further assess conformational flexibility under catalytic conditions.
Q. What strategies enhance the ligand’s applicability in challenging C–C/C–N coupling reactions?
Co-ligand systems (e.g., combining with N-heterocyclic carbenes) or solvent engineering (e.g., using ethereal solvents to stabilize intermediates) improve reactivity. For example, Wang et al. (2022) achieved higher turnover numbers (TON) in chalcone couplings by pairing the ligand with a C1-symmetric Ni complex .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
